molecular formula C17H20F2N2O2 B1504856 tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate CAS No. 906369-56-0

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Cat. No.: B1504856
CAS No.: 906369-56-0
M. Wt: 322.35 g/mol
InChI Key: SOORTNOBARDBRT-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a fluorinated piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a piperidine core that is disubstituted at the 4-position with a cyano (CN) group and a 3,4-difluorophenyl ring, and is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. This molecular architecture, particularly the presence of fluorine atoms, is commonly employed to fine-tune the physicochemical properties of lead compounds, potentially influencing their metabolic stability, lipophilicity, and membrane permeability . Piperidine derivatives are recognized as key scaffolds in drug discovery . The Boc-protected piperidine structure is a versatile building block for the synthesis of more complex molecules, as the protecting group can be readily removed to reveal a secondary amine for further functionalization . Compounds within this chemical class are frequently investigated as intermediates in the development of bioactive molecules with diverse therapeutic targets . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols prior to use.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOORTNOBARDBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678156
Record name tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906369-56-0
Record name tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Methods

Multi-step Organic Synthesis Approach

According to VulcanChem (2023), the synthesis involves sequential organic reactions starting from suitable precursors to build the piperidine scaffold, followed by functionalization steps to install the cyano and difluorophenyl groups. The process includes:

  • Piperidine ring formation via cyclization reactions.
  • Introduction of the tert-butyl carbamate protecting group (Boc protection) on the piperidine nitrogen.
  • Nucleophilic substitution or coupling to introduce the 3,4-difluorophenyl substituent.
  • Cyanation at the 4-position through appropriate reagents such as cyanide sources or via intermediate transformations.

This method yields the target compound with high purity and moderate to good yields, suitable for use as an intermediate in pharmaceutical synthesis.

Use of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate as a Key Intermediate

A detailed synthetic route involves the preparation of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate, which serves as a versatile intermediate for substitution reactions leading to the desired product. This intermediate is synthesized by:

  • Reacting piperidine derivatives with tert-butyl carbamate reagents to protect the nitrogen.
  • Introducing a methylsulfonyl (mesylate) leaving group at the 4-position of the piperidine ring.

Subsequent nucleophilic substitution with 3,4-difluorophenyl nucleophiles or related reagents under controlled conditions (e.g., in N,N-dimethylacetamide or dimethylformamide with bases such as potassium carbonate or cesium fluoride) facilitates the installation of the difluorophenyl group.

The reaction conditions typically involve heating at 85–105 °C for extended periods (12–24 hours), followed by workup and purification steps including crystallization and chromatography. Yields reported for such steps range from 58% to 95%, depending on the specific reaction parameters and purification methods.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate Piperidine derivative, tert-butyl carbamate, mesylation reagents 25–40 °C Several hours ~90 Intermediate for substitution
Nucleophilic substitution with 3,4-difluorophenyl nucleophile Cesium fluoride or potassium carbonate, DMA or DMF solvent 85–105 °C 12–24 h 58–95 Requires inert atmosphere (N2)
Cyanation at 4-position Cyanide source, base, suitable solvent Variable Variable Moderate to good Critical for cyano group introduction
Purification Crystallization, column chromatography Ambient - - Ensures high purity

One-Pot and Alternative Synthetic Approaches

Recent research has explored one-pot synthetic strategies for related tert-butyl 4-substituted piperidine derivatives, employing copper-catalyzed azide-alkyne cycloaddition (click chemistry) for rapid construction of substituted piperidine frameworks with high yields (90–97%) and purity (>95%). While these methods have been demonstrated for triazole derivatives, similar methodologies may be adapted for cyano and difluorophenyl substitutions with further optimization.

Analytical and Characterization Data

The synthesized tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is characterized by:

  • Molecular formula: C17H20F2N2O2
  • Molecular weight: 322.35 g/mol
  • NMR spectroscopy confirming the tert-butyl group (singlet ~1.4 ppm), aromatic fluorinated phenyl protons, and piperidine ring protons.
  • Mass spectrometry (M+H)+ peak at m/z 323.
  • Melting point and purity assessed by chromatographic methods.

These data ensure the identity and quality of the compound for further synthetic or biological applications.

Summary Table of Preparation Methods

Method Key Intermediate Main Reagents Conditions Yield Range Advantages Disadvantages
Multi-step synthesis Piperidine derivatives Cyanide source, 3,4-difluorophenyl reagents, Boc protection 85–105 °C, 12–24 h Moderate to high Well-established, scalable Multi-step, time-consuming
Mesylate intermediate substitution tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate Cesium fluoride, potassium carbonate, DMA/DMF 85–105 °C, 12–24 h 58–95% High regioselectivity, good yields Requires careful handling of reagents
One-pot click chemistry (analogous methods) tert-butyl 4-propioloylpiperazine derivatives CuI catalyst, DIPEA, DMF 0 °C, minutes 90–97% (for related compounds) Fast, high purity May need adaptation for cyano/difluorophenyl

Chemical Reactions Analysis

Oxidation Reactions

The cyano group (–CN) can undergo oxidation under controlled conditions. For example:

  • Oxidation to carboxylic acid : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions convert the cyano group to a carboxyl group (–COOH).

  • Partial oxidation to amides : Milder oxidizing agents (e.g., hydrogen peroxide) may yield intermediates such as amides (–CONH₂).

Reaction Reagents/Conditions Product
Cyano → Carboxylic AcidKMnO₄, H₂SO₄, heat4-(3,4-Difluorophenyl)-4-carboxy-piperidine
Cyano → AmideH₂O₂, NH₃, RT4-(3,4-Difluorophenyl)-4-carbamoyl-piperidine

Reduction Reactions

The cyano group is susceptible to reduction, typically yielding primary amines:

  • Reduction to amine : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) reduces –CN to –CH₂NH₂. The Boc group remains intact under these conditions .

Reaction Reagents/Conditions Product
Cyano → AmineLiAlH₄, THF, reflux4-(3,4-Difluorophenyl)-4-aminomethyl-piperidine

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group can participate in nucleophilic substitution reactions. For instance:

  • Replacement with thiols or amines : Cyanide displacement by nucleophiles like thiophenol or benzylamine forms thioethers or secondary amines .

Reaction Reagents/Conditions Product
Cyano → ThioetherPhSH, K₂CO₃, DMF4-(3,4-Difluorophenyl)-4-(phenylthio)piperidine
Cyano → Secondary AmineBnNH₂, CuI, DMF4-(3,4-Difluorophenyl)-4-(benzylamino)piperidine

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine:

  • Acidic hydrolysis : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group at room temperature .

Reaction Reagents/Conditions Product
Boc Removal4M HCl/dioxane, RT, 2h4-Cyano-4-(3,4-difluorophenyl)piperidine

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl ring undergoes directed EAS due to the electron-withdrawing fluorine atoms. The meta and para positions to fluorine are activated for reactions such as:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups.

  • Halogenation : Br₂/FeBr₃ adds bromine at specific positions .

Reaction Reagents/Conditions Product
NitrationHNO₃, H₂SO₄, 0°C3,4-Difluoro-5-nitro-phenyl derivative
BrominationBr₂, FeBr₃, CH₂Cl₂3,4-Difluoro-5-bromo-phenyl derivative

Cross-Coupling Reactions

The aryl fluoride groups enable participation in palladium-catalyzed cross-couplings:

  • Suzuki coupling : Boronic acids couple with the aryl fluoride in the presence of Pd(PPh₃)₄ .

Reaction Reagents/Conditions Product
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl-substituted piperidine derivative

Ester Hydrolysis

The Boc group can be selectively hydrolyzed to expose the piperidine ring for further functionalization:

  • Basic hydrolysis : NaOH in aqueous THF cleaves the ester to a carboxylic acid .

Reaction Reagents/Conditions Product
Ester → Carboxylic AcidNaOH, THF/H₂O, reflux4-Cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylic acid

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate has garnered attention for its potential therapeutic applications:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition is crucial for drug development targeting these pathways.
  • Receptor Interaction : It may interact with various receptors, influencing physiological processes and offering therapeutic benefits. This interaction is particularly relevant in the context of neurological disorders and cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Complex Molecular Frameworks : It is utilized in constructing complex molecular frameworks, enabling researchers to create new compounds with potential therapeutic effects. This application is vital for developing novel drugs with enhanced efficacy and reduced side effects.

Material Science

In material science, this compound can be incorporated into polymer matrices:

  • Enhanced Material Properties : The addition of this compound can improve thermal stability and mechanical strength of materials, making it beneficial for producing advanced materials used in various industrial applications .

Biochemical Research

The compound acts as a valuable tool in biochemical research:

  • Studying Enzyme Interactions : It aids researchers in understanding enzyme interactions and biological pathways. Such studies are essential for elucidating disease mechanisms and drug action.

Case Studies

  • Cancer Treatment Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines. This research highlighted the compound's potential as a lead structure for developing anticancer agents.
  • Neurological Disorder Applications : Preliminary investigations indicated that this compound could modulate neurotransmitter systems, suggesting its utility in treating conditions like depression or anxiety disorders.
  • Polymer Development : Research involving the incorporation of this compound into polymer blends showed improved mechanical properties and thermal stability, indicating its potential use in the development of high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the cyano and difluorophenyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and toxicity profiles.

Structural Analogues and Substituent Effects

Compound Name Substituents at Position 4 Molecular Formula Molecular Weight (g/mol) Physical State Key Features
Target Compound Cyano, 3,4-difluorophenyl C₁₇H₂₀F₂N₂O₂* ~322* Likely solid* Dual electron-withdrawing groups (CN, F); potential for dipole interactions
tert-Butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate Cyano, 2,5-difluorophenyl C₁₇H₂₀F₂N₂O₂ 322 (calc.) Not reported Fluorine positional isomers; altered electronic distribution
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate 3,4-Dichloroanilino C₁₆H₂₂Cl₂N₂O₂ 345.25 Orthorhombic crystal Anilino group (NH-aryl); strong intermolecular H-bonding (N–H⋯O)
tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate Cyano, 3-methylphenyl C₁₈H₂₄N₂O₂ 300.39 Solid Methyl substituent increases lipophilicity; acute toxicity (Cat. 4)
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino C₁₇H₂₃F₂N₂O₂ 326.38 Not reported Amino linker introduces basicity; benzyl group enhances steric bulk

*Estimated due to lack of direct data.

Physicochemical Properties

  • Crystallinity: The dichloroanilino analog crystallizes in an orthorhombic system (P2₁2₁2₁) with chair-conformation piperidine and intermolecular hydrogen bonds (N–H⋯O), enhancing thermal stability . The target compound’s cyano group may reduce H-bonding capacity compared to anilino derivatives but could promote dipole-dipole interactions.
  • Solubility: Fluorine and cyano groups generally reduce aqueous solubility but improve lipid membrane permeability. The 3-methylphenyl analog’s higher lipophilicity (logP ~3.5, estimated) contrasts with the target compound’s polar cyano-fluorine motif .

Biological Activity

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate (CAS No. 906369-56-0) is a synthetic compound belonging to the piperidine class, characterized by a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various molecular targets that may lead to therapeutic applications.

The molecular formula for this compound is C17H20F2N2O2C_{17}H_{20}F_{2}N_{2}O_{2}, with a molecular weight of 322.36 g/mol. The structure includes functional groups that enhance its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyano and difluorophenyl groups can significantly influence its binding affinity and selectivity for various biological targets.

Potential Targets:

  • Enzymes : The compound may inhibit or modulate enzyme activity, potentially affecting metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors could impact neurological functions.
  • Ion Channels : The compound might influence ion channel activity, altering cellular excitability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related piperidine derivatives, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
5aMCF-70.48Apoptosis induction through caspase activation
5bHCT-1161.54Cell cycle arrest at G1 phase

A study indicated that piperidine derivatives can induce apoptosis in cancer cells by increasing caspase-3/7 activity, which is crucial for programmed cell death .

Case Studies

  • Study on Piperidine Derivatives : Research focusing on similar piperidine structures revealed that modifications in substituents could enhance biological potency against cancer cell lines. The introduction of electron-withdrawing groups like cyano has been linked to improved activity .
  • Antitumor Activity Assessment : In a comparative study of piperidine derivatives, compounds with difluorophenyl groups exhibited improved lipophilicity and cellular uptake, leading to enhanced cytotoxic effects against tumor cells .

Q & A

Q. What are the key steps in synthesizing tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the piperidine core via cyclization or ring-closing reactions. For substituted piperidines, starting materials like 3,4-difluorophenylacetonitrile may be used to introduce the aryl and cyano groups .
  • Step 2: Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
  • Step 3: Purification via silica gel column chromatography or recrystallization to isolate the final product .

Optimization Strategies:

  • Solvent Choice: Use polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilic substitution rates for Boc protection .
  • Temperature Control: Maintain reactions at 0–25°C to minimize side reactions during Boc protection .
  • Catalyst Screening: Test Lewis acids (e.g., DMAP) to improve Boc coupling efficiency .

Table 1: Example Reaction Conditions for Boc Protection

ParameterTypical RangeImpact on Yield
SolventTHF, DMFHigher in DMF
Temperature0–25°COptimal at 20°C
BaseTriethylamine>85% yield

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Prioritize signals for the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28 ppm in ¹³C) and cyano carbon (δ ~120 ppm in ¹³C) .
    • Aromatic protons from the 3,4-difluorophenyl group appear as multiplets (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M+H – C₅H₈O₂]⁺) .
  • HPLC:
    • Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Critical Markers:

  • Cyano Group Stability: Monitor for absence of hydrolysis (e.g., no –COOH signals in NMR).
  • Stereochemical Purity: Chiral HPLC or optical rotation for enantiopure batches .

Advanced Research Questions

Q. How does the presence of the 3,4-difluorophenyl and cyano groups influence the compound's interaction with biological targets, and what in silico methods can predict these interactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing 3,4-difluorophenyl and cyano groups enhance electrophilicity, potentially improving binding to nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites .
  • In Silico Tools:
    • Molecular Docking (AutoDock Vina): Screen against targets like kinases or GPCRs to predict binding affinity .
    • MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories .

Table 2: Substituent Effects on Calculated LogP

SubstituentLogP (Predicted)Impact on Lipophilicity
3,4-Difluorophenyl+1.2Increased permeability
Cyano-0.3Balances hydrophobicity

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Source Analysis: Verify compound purity (≥95% via HPLC) and stereochemistry, as impurities or racemic mixtures may skew results .
  • Assay Standardization:
    • Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
    • Replicate dose-response curves (IC₅₀/EC₅₀) across ≥3 independent experiments .
  • Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .

Case Example:
Discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations in assays. Normalize data to 1 mM ATP .

Q. How does the stereochemistry of the piperidine ring affect the compound's physicochemical properties, and what chiral resolution techniques are recommended?

Methodological Answer:

  • Impact on Properties:
    • Solubility: Diastereomers may exhibit 2–3-fold differences in aqueous solubility due to crystal packing .
    • Bioactivity: Enantiomers often show divergent binding affinities (e.g., R-enantiomer may have 10x higher potency than S) .
  • Resolution Methods:
    • Chiral HPLC: Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .
    • Enzymatic Resolution: Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers from racemic mixtures .

Table 3: Example Chiral Resolution Data

TechniqueResolution TimePurity Achieved
Chiral HPLC30 min99.5% ee
Enzymatic24 h95% ee

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate

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